2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is a substituted acetamide derivative characterized by a 2-chloro-6-fluorophenyl group attached to the acetamide backbone and a thiophen-3-ylmethyl substituent at the nitrogen atom.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-11-2-1-3-12(15)10(11)6-13(17)16-7-9-4-5-18-8-9/h1-5,8H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDQAFFTFVYWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and thiophene-3-carboxaldehyde.
Formation of Intermediate: The 2-chloro-6-fluoroaniline undergoes a nucleophilic substitution reaction with thiophene-3-carboxaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to form the final product, 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes:
Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to the active site.
Modulate Receptor Activity: Act as an agonist or antagonist at specific receptors.
Pathways Involved: Affect signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The compound’s uniqueness lies in its 2-chloro-6-fluorophenyl and thiophen-3-ylmethyl substituents. Below is a comparative analysis with structurally related acetamides from literature and patents:
Key Observations
- Halogen Effects : The fluorine in the target compound may enhance metabolic stability and lipophilicity compared to purely chlorinated analogs like alachlor .
- Thiophene vs.
- Bioactivity Trends : Chloroacetamides with aromatic/heterocyclic substituents (e.g., alachlor) often exhibit herbicidal activity, while thiophene-containing amides (e.g., 442648-07-9 in ) are explored for antimicrobial uses. The target compound’s dual halogenation might broaden its applicability.
Research Findings and Hypotheses
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:
- Synthetic Feasibility : The synthesis likely follows routes similar to EP3348550A1 or substituted acetamide protocols in , involving condensation of chlorofluorophenylacetic acid with thiophen-3-ylmethylamine.
- Physicochemical Properties: LogP: Estimated higher than alachlor (LogP ~3.0) due to fluorine’s hydrophobicity. Solubility: Likely lower than hydrophilic analogs like N-(2,3-diphenylquinoxalin-6-yl)acetamide .
- Biological Potential: Fluorine-thiophene synergy may enhance interactions with enzymes or receptors, as seen in related antifungal agents (e.g., 728013-05-6 in ).
Data Table: Hypothetical Comparison of Properties
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide (CAS Number: 2034605-88-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and mechanisms of action.
Molecular Characteristics
- Molecular Formula : C₁₇H₁₃ClFNOS₂
- Molecular Weight : 365.9 g/mol
- Structural Features : The compound features a chloro-substituted phenyl ring and a thiophene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034605-88-2 |
| Molecular Formula | C₁₇H₁₃ClFNOS₂ |
| Molecular Weight | 365.9 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide , particularly those containing chloroacetamide structures, exhibit significant antimicrobial activity. A study assessing a series of chloroacetamides revealed that they were effective against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
The antimicrobial activity is attributed to the ability of these compounds to penetrate bacterial membranes due to their lipophilicity, allowing them to disrupt cellular processes. The presence of halogenated groups enhances this property, making them promising candidates for further development against resistant strains .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide has been evaluated against several cancer cell lines. For instance, derivatives of chloroacetamides have shown significant cytotoxic effects with IC50 values indicating potent activity against Hep-2 and P815 cancer cell lines .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| Hep-2 | 3.25 |
| P815 | 17.82 |
Case Studies
- Antimicrobial Activity Study : A study conducted on various N-substituted phenyl chloroacetamides demonstrated that compounds with specific substitutions exhibited enhanced activity against E. coli, S. aureus, and C. albicans. The study highlighted the importance of the position and type of substituents in determining biological efficacy .
- Cytotoxicity Assessment : In another investigation, the compound was assessed for its ability to induce apoptosis in cancer cells. Results indicated that the compound could significantly inhibit cell proliferation in certain cancer types, suggesting a mechanism involving cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
